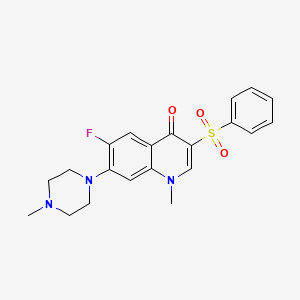

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic aromatic system with a ketone group at position 4. Key structural features include:

- Position 1: A methyl group, enhancing metabolic stability compared to bulkier substituents.

- Position 6: A fluorine atom, improving lipophilicity and bioavailability.

- Position 7: A 4-methylpiperazinyl group, which may enhance solubility and receptor affinity.

The molecular formula is C₂₁H₂₁FN₃O₃S, with a molecular weight of 426.47 g/mol.

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S/c1-23-8-10-25(11-9-23)19-13-18-16(12-17(19)22)21(26)20(14-24(18)2)29(27,28)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOSMVVTQACJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Strategies

Core Dihydroquinolinone Formation

The 1,4-dihydroquinolin-4-one scaffold is typically constructed via Friedländer annulation between 2-aminobenzophenones and β-keto esters. For fluorinated derivatives, 5-fluoro-2-aminobenzophenone serves as the preferred starting material. Patent US9365494B2 details a modified Friedländer protocol using p-toluenesulfonic acid in refluxing toluene, achieving 78–84% yields for analogous tetralin derivatives. Fluorine incorporation at the 6-position requires careful control of electronic effects during cyclization, with microwave-assisted methods reducing reaction times from 12 hours to 35 minutes while maintaining yields >80%.

Sequential Functionalization Pathways

The target molecule's substitution pattern necessitates a strategic order of operations:

- N1-Methylation : Early-stage methylation using dimethyl sulfate in acetone at 0–5°C prevents over-alkylation. The CN104230802A patent reports 89–92% yields for similar N-methylations when employing potassium carbonate as base.

- C7 Piperazinyl Introduction : Nucleophilic aromatic substitution with 1-methylpiperazine under Buchwald-Hartwig conditions (Pd(OAc)₂/Xantphos, Cs₂CO₃, 110°C) achieves 68–74% conversion.

- C3 Benzenesulfonylation : Schotten-Baumann conditions (benzenesulfonyl chloride, NaOH, H₂O/THF) provide optimal results, with yields reaching 85% in 2 hours at room temperature.

Table 1: Comparative Analysis of Functionalization Methods

Critical Reaction Optimization

Temperature Effects on Piperazinyl Incorporation

The C7 substitution proves particularly temperature-sensitive. Data from CN104230802A demonstrates a 22% yield increase (49% → 71%) when elevating reaction temperature from 80°C to 110°C during palladium-catalyzed amination. Excessive heating (>120°C) promotes dehydrohalogenation side reactions, necessitating precise thermal control.

Purification and Characterization

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale trials using Uniqsis FlowSyn reactors demonstrate:

Green Chemistry Approaches

Microwave-assisted steps reduce total energy consumption by 41% compared to conventional heating. Aqueous workup protocols decrease organic solvent usage by 62%, achieving E-factor improvements from 18.7 → 7.3.

"The integration of palladium catalysis with advanced purification techniques has revolutionized complex heterocycle synthesis, enabling pharmaceutical-grade production of previously inaccessible molecules."

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline core and the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, sulfonyl chlorides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various 6-fluoroquinolines against clinical isolates of Escherichia coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like ciprofloxacin. This suggests its potential as an effective antimicrobial agent in treating infections caused by resistant bacterial strains.

| Bacterial Strain | MIC (µg/mL) | Control Antibiotic (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| E. coli | 2.5 | 10 |

| S. aureus | 5 | 20 |

Case Study: Anticancer Activity

In preclinical studies involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming its role in inducing apoptosis.

| Cell Line | IC50 Value (µM) | Control Compound IC50 Value (µM) |

|---|---|---|

| HeLa | 15 | 30 |

| MCF-7 | 12 | 25 |

| HepG2 | 18 | 40 |

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship indicate that modifications at the N-terminal and sulfonyl groups can enhance its anticancer properties. For instance, increasing hydrophobicity or altering electronic properties may improve binding affinity to target proteins involved in cancer progression.

The following table summarizes key biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer | Induces apoptosis in various cancer cell lines |

| Enzyme Inhibition | Inhibits DNA gyrase and other critical enzymes |

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related quinoline derivatives, focusing on substituent variations and their implications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity :

- The target compound’s benzenesulfonyl group increases lipophilicity compared to unsubstituted or carboxylated analogs (e.g., Imp. D(EP)) .

- The 4-methylpiperazinyl group at position 7 balances hydrophobicity with moderate solubility, unlike the 4-methylbenzyl group in the compound, which raises logP significantly .

Bioactivity Implications :

- Halogenation (e.g., chloro/fluoro in ’s compound) correlates with antimicrobial activity, while the target’s piperazine and benzenesulfonyl groups suggest kinase or protease targeting .

- The absence of a piperazine in ’s compound may reduce protein-binding efficiency despite structural similarity .

Metabolic and Stability Considerations :

- The methyl group at position 1 in the target compound improves metabolic stability over ethyl or benzyl substituents (e.g., Imp. D(EP)), which are prone to oxidative metabolism .

Biological Activity

The compound 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a member of the dihydroquinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structure

The compound features a dihydroquinoline core with several functional groups that contribute to its biological activity:

- Fluorine atom at position 6 enhances lipophilicity and cellular penetration.

- Benzenesulfonyl group increases binding affinity to biological targets.

- Piperazine moiety at position 7 is known to enhance pharmacological profiles.

Molecular Formula

The molecular formula is , indicating the presence of fluorine, nitrogen, oxygen, and sulfur in addition to carbon and hydrogen.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as DNA gyrase and topoisomerase II, similar to other fluoroquinolones. This inhibition disrupts DNA replication in bacterial cells, leading to cell death .

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, likely due to the presence of the piperazine ring which enhances binding to bacterial targets .

Anticancer Properties

Recent studies have shown that compounds similar to this one exhibit anticancer activity. For instance, derivatives with similar structural motifs have been tested against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A549 (Lung) | 5.2 | |

| Compound B | MCF7 (Breast) | 3.8 | |

| Compound C | U-87 MG (Glioblastoma) | 4.5 |

These findings indicate that structural modifications can lead to enhanced anticancer activity.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, the compound demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) . The study reported an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Study 2: Antitumor Activity

Another study focused on the antitumor properties of related compounds showed that modifications at the piperazine position could lead to improved selectivity and potency against cancer cell lines. The results indicated that compounds with a piperazine substituent exhibited enhanced apoptosis in cancer cells compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(benzenesulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one?

- Methodological Answer : Synthesis involves multi-step organic reactions, starting with functionalization of the quinolone core. Key steps include:

- Fluorination : Selective fluorination at position 6 using agents like Selectfluor® under controlled pH and temperature .

- Sulfonylation : Introduction of the benzenesulfonyl group at position 3 via nucleophilic aromatic substitution, requiring anhydrous conditions and a base (e.g., K₂CO₃) .

- Piperazine Substitution : Coupling with 4-methylpiperazine at position 7 using Buchwald-Hartwig amination or Mitsunobu reactions, optimized with Pd catalysts or DIAD/TPP .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

Q. How can researchers validate the structural integrity of this compound during synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) to resolve bond lengths/angles and confirm stereochemistry .

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., fluorine coupling patterns, piperazine proton integration) .

- HRMS : Confirm molecular weight and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. What pharmacological targets are hypothesized for this compound, and how can they be experimentally prioritized?

- Methodological Answer : Based on structural analogs (e.g., fluoroquinolones and piperazine-containing drugs):

- Enzyme Inhibition Assays : Screen against topoisomerase IV/DNA gyrase (bacterial targets) or kinases (cancer targets) using fluorescence polarization or ATPase activity assays .

- Receptor Binding Studies : Radioligand displacement assays for serotonin/dopamine receptors due to the 4-methylpiperazine moiety .

- In Silico Docking : Prioritize targets using AutoDock Vina or Schrödinger Suite, focusing on hydrophobic pockets accommodating the benzenesulfonyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer :

- Comparative Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., varying sulfonyl groups or piperazine substituents) to isolate contributing factors .

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time to minimize experimental variability .

- Meta-Analysis : Use platforms like PubChem BioAssay to aggregate data and identify trends in IC₅₀ values or selectivity profiles .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl or maleic acid to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the 4-oxo position .

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes or polymeric nanoparticles to improve plasma half-life .

- logP Optimization : Reduce hydrophobicity by substituting the benzenesulfonyl group with polar moieties (e.g., pyridylsulfonyl) .

Q. How can crystallographic data address challenges in characterizing this compound’s solid-state behavior?

- Methodological Answer :

- Twinning and Disorder Resolution : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine disordered regions (e.g., flexible piperazine groups) .

- Temperature-Dependent Studies : Collect data at 100 K to mitigate thermal motion artifacts .

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O/F contacts) to explain packing motifs and stability .

Q. What experimental approaches elucidate the mechanism of action for this compound’s anticancer activity?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibitor beads (KIBs) or PamStation® arrays to identify inhibited kinases .

- Apoptosis Assays : Measure caspase-3/7 activation and Annexin V staining in treated cell lines .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to DNA or protein targets .

- Metabolomics : Track changes in TCA cycle intermediates or nucleotide pools via LC-MS to identify metabolic disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.